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molecular formula C11H12N4O2 B8290878 O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid

O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid

Cat. No. B8290878
M. Wt: 232.24 g/mol
InChI Key: BFUFIJONACBQLY-UHFFFAOYSA-N
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Patent
US06015825

Procedure details

A suspension of O,N-dimethyl-2-chloropyridine-5-hydroxamic acid (10.0 g, 50 mmol-see Preparation 22(i)), imidazole (4.1 g, 60 mmol) and potassium carbonate (6.9 g, 50 mmol) in N,N-dimethylacetamide (200 ml) was stirred at 140° C. for 24 hours. The mixture was evaporated under reduced pressure and the residue was partitioned between dichloromethane (100 ml) and water (100 ml). The organic phase was washed with water (100 ml) and brine (50 ml) then dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica using gradient elution with ethyl acetate/hexane (1:1,1:0). Fractions containing the desired product were combined and evaporated under reduced pressure to give the title compound (8.2 g, 71%) as an orange oil. A sample was triturated with ether to afford a colourless solid, m.p. 69-70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:13])[C:4]([C:6]1[CH:7]=[CH:8][C:9](Cl)=[N:10][CH:11]=1)=[O:5].[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C>[CH3:1][O:2][N:3]([CH3:13])[C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)=[N:10][CH:11]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CON(C(=O)C=1C=CC(=NC1)Cl)C
Name
Quantity
4.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (100 ml) and water (100 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (100 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica using gradient elution with ethyl acetate/hexane (1:1,1:0)
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CON(C(=O)C=1C=CC(=NC1)N1C=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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